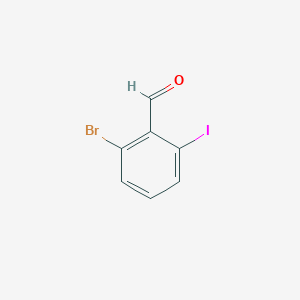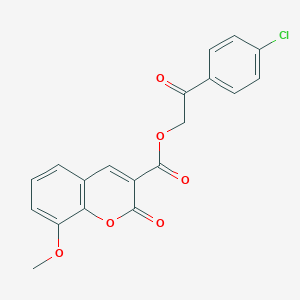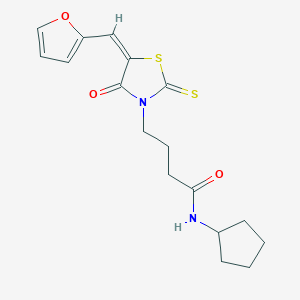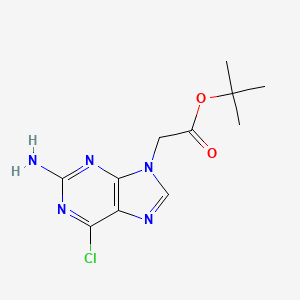
2-Bromo-6-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
2-Bromo-6-iodobenzaldehyde can be synthesized from benzaldehydes using a series of reactions that involve selective palladium-catalyzed ortho-bromination. This process is characterized by a three-step sequence, where O-Methyloxime serves as a directing group, followed by a rapid deprotection step to yield substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and packaging of bromo-dimethoxybenzaldehydes, which share similarities with 2-Bromo-6-iodobenzaldehyde, have been extensively studied. These analyses involve X-ray diffraction and computational methods, providing insight into the effects of bromine substitution on the aromatic ring. Such studies reveal how halogen atoms influence the molecular geometry, electronic properties, and intermolecular interactions of these compounds (Borges et al., 2022).
Chemical Reactions and Properties
2-Bromo-6-iodobenzaldehyde undergoes various chemical reactions, including palladium-catalyzed carbonylative cyclizations and allylboration-Heck reactions. These reactions are pivotal for synthesizing isoindolinones and methyleneindanols, demonstrating the compound's versatility as a synthetic intermediate (Cho et al., 1997; Calder & Sutherland, 2015).
Physical Properties Analysis
The physical properties of 2-Bromo-6-iodobenzaldehyde and related compounds can be inferred from studies on bromobenzaldehydes. For instance, vibrational spectroscopy and density functional theory (DFT) simulations provide insights into their molecular dimer formation, characteristic frequencies, and the effect of bromine substitution on their physical properties (Tursun et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-6-iodobenzaldehyde can be related to the effects of bromine substitution observed in similar compounds. Studies show that bromine atoms impact the linear and nonlinear optical responses, intermolecular interactions, and the overall stability of these molecules. Bromine substitution has been found to modulate the kinetic stability and electronic properties, enhancing the material's potential in nonlinear optical applications (Aguiar et al., 2022).
Applications De Recherche Scientifique
Synthetic Applications
2-Bromo-6-iodobenzaldehyde is extensively used in organic synthesis, especially in palladium-catalyzed cross-coupling reactions. These reactions are crucial for constructing various compounds with potential biological, medicinal, and material applications. For instance, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been pivotal in bromovinyl aldehyde chemistry over the past decade (Ghosh & Ray, 2017).
Catalytic Studies
In catalysis, 2-bromo-6-iodobenzaldehyde plays a role in reactions like the cyclocondensation with benzamidines, catalyzed by copper(I) iodide. This process leads to the formation of quinazolines, showcasing the compound's utility in facilitating diverse chemical reactions (Vypolzov et al., 2011).
Material Science
In the field of materials science, this compound is used in the synthesis of derivatives with notable optical properties. For example, nitration and subsequent reactions of 3-bromobenzaldehyde yield 6-bromoquinoline derivatives with high emission quantum yield, useful in materials research (Hu, Zhang, & Thummel, 2003).
Environmental Chemistry
2-Bromo-6-iodobenzaldehyde is also significant in environmental chemistry. It is used in the synthesis of ligands for the preconcentration of trace amounts of copper ions in water samples. This application demonstrates its relevance in analytical and environmental chemistry (Fathi & Yaftian, 2009).
Propriétés
IUPAC Name |
2-bromo-6-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXAUNEIBFTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)



![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)



![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)

